![molecular formula C20H14ClFN2O B12536024 Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- CAS No. 680613-13-2](/img/structure/B12536024.png)
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- is a complex organic compound that belongs to the class of phenols and indazoles. This compound is characterized by the presence of a phenol group attached to an indazole ring system, which is further substituted with chloro, fluoro, and phenylmethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.
Phenylmethyl Group Addition: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Phenol derivatives with different substituents
Applications De Recherche Scientifique
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- can be compared with other similar compounds, such as:
Phenol, 4-fluoro-: Lacks the indazole ring and chloro substituent, resulting in different chemical and biological properties.
Indazole derivatives: Compounds with different substituents on the indazole ring, leading to variations in their reactivity and applications.
The uniqueness of Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
680613-13-2 |
|---|---|
Formule moléculaire |
C20H14ClFN2O |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
4-(1-benzyl-6-chloro-5-fluoroindazol-3-yl)phenol |
InChI |
InChI=1S/C20H14ClFN2O/c21-17-11-19-16(10-18(17)22)20(14-6-8-15(25)9-7-14)23-24(19)12-13-4-2-1-3-5-13/h1-11,25H,12H2 |
Clé InChI |
ZNKJDTVCVULPNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
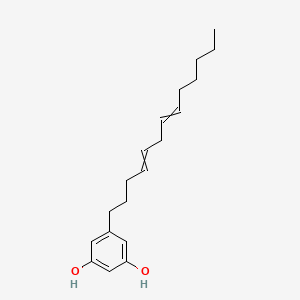
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
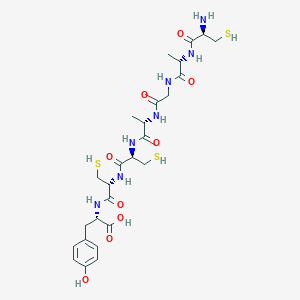
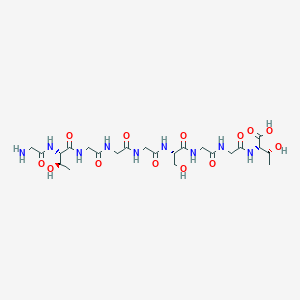
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
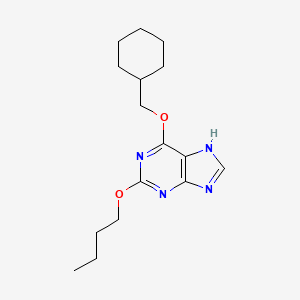
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
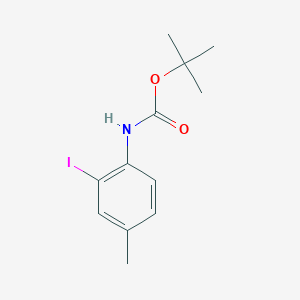
![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
